H-N-Me-D-Asn-OH

Beschreibung

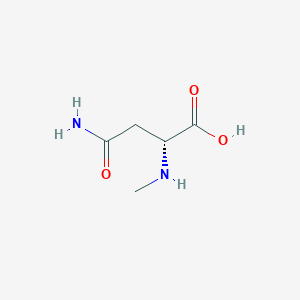

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-4-amino-2-(methylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-7-3(5(9)10)2-4(6)8/h3,7H,2H2,1H3,(H2,6,8)(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSMPSPTFDIWRQ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H N Me D Asn Oh and Analogue Generation

Stereoselective Synthesis Pathways for N-Methyl-D-Asparagine

The creation of N-methyl-D-asparagine with a specific three-dimensional arrangement is crucial for its use in advanced chemical structures. This is achieved through methods that selectively produce the desired stereoisomer.

Chiral Resolution and Asymmetric Synthesis Techniques

Chiral resolution separates a mixture of enantiomers. This can be done by using a chiral resolving agent to form diastereomeric salts with different physical properties, allowing for their separation by crystallization. For N-methyl-D-asparagine, this involves reacting the racemic mixture with a chiral acid or base. After separation, the resolving agent is removed to yield the pure D-enantiomer. Another method involves using chiral derivatizing agents, such as Marfey's reagent (FDAA), to form diastereomers that can be separated and analyzed using techniques like HPLC-ESI-MS. nih.gov While effective for analysis, resolution methods can be less efficient for large-scale synthesis as the maximum theoretical yield is 50% for the desired enantiomer.

Enantioselective Catalytic Approaches

Enantioselective catalysis offers a powerful strategy for synthesizing chiral molecules with high efficiency and stereocontrol. These methods often employ a chiral catalyst to direct the formation of the desired stereoisomer from a prochiral substrate.

For the synthesis of α-amino acid derivatives, tandem palladium and isothiourea relay catalysis has been developed. acs.org This process involves a Pd-catalyzed allylic amination followed by an isothiourea-catalyzed enantioselective rearrangement to produce α-amino acid products with high stereoselectivity. acs.org While not specifically detailed for H-N-Me-D-Asn-OH, this methodology is effective for challenging unsymmetrical N-allyl-N-methylglycine esters. acs.org

Another approach involves the catalytic asymmetric synthesis of cyclic amino acids from glycine (B1666218) and alanine (B10760859) esters through phase-transfer catalyzed asymmetric alkylation and subsequent reductive amination. rsc.org Furthermore, visible light-promoted photoredox catalysis has been used for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, providing a route to unnatural α-amino acids. rsc.orgrsc.org These advanced catalytic methods represent the forefront of asymmetric synthesis and could be adapted for the efficient production of N-methyl-D-asparagine.

Solid-Phase Peptide Synthesis (SPPS) Integration of N-Methyl-D-Asparagine

Incorporating N-methylated amino acids like N-methyl-D-asparagine into peptides using Solid-Phase Peptide Synthesis (SPPS) presents challenges due to steric hindrance from the N-methyl group, which can slow down coupling reactions and increase the risk of side reactions.

Optimized Fmoc/tBu and Boc Protecting Group Strategies for N-Methyl-D-Asparagine

Both Fmoc/tBu and Boc protecting group strategies are used in SPPS for peptides containing N-methyl-D-asparagine.

In the Fmoc/tBu strategy , the α-amino group is protected by the base-labile Fmoc group, and side chains are protected by acid-labile groups like tBu. For N-methyl-D-asparagine, the side-chain amide is often protected with a trityl (Trt) group to prevent dehydration. Coupling Fmoc-N-Me-D-Asn(Trt)-OH can be difficult due to steric hindrance, often requiring longer reaction times, double coupling, or the use of stronger activating agents or microwave assistance.

The Boc strategy uses the acid-labile Boc group for α-amino protection and more acid-stable groups for side chains. The side-chain of asparagine is commonly protected with the xanthyl (Xan) group. While still facing steric challenges, the more forceful conditions of Boc-SPPS can sometimes better accommodate the coupling of hindered amino acids.

A novel solid-phase method for the mono-N-methylation of resin-supported amino acids has been developed, offering a direct route to these building blocks. researchgate.net This method is compatible with both Wang and SASRIN resins and involves a Matteson rearrangement of α-aminoalkylboronic esters. researchgate.net

| Protecting Group Strategy | α-Amino Protection | Side-Chain Protection (Asn) | Advantages | Challenges |

| Fmoc/tBu | Fmoc | Trt | Milder deprotection conditions. | Slower coupling, potential epimerization. |

| Boc | Boc | Xan | Faster coupling reactions. | Use of strong acids for cleavage. |

Prevention of Epimerization During SPPS Incorporation

Epimerization, the loss of stereochemical purity at the α-carbon, is a major concern during SPPS, especially for N-methylated amino acids. The risk is highest during the carboxyl group activation step.

To minimize epimerization of N-methyl-D-asparagine, several strategies are employed:

Coupling Reagents: Using reagents that suppress the formation of racemization-prone oxazolone (B7731731) intermediates is critical.

Reaction Conditions: Lowering the coupling temperature and minimizing pre-activation time can reduce epimerization.

Additives: The use of additives like ethyl (hydroxyimino)cyanoacetate (OxymaPure®) can help maintain stereochemical integrity.

Solution-Phase Synthetic Routes for this compound

Solution-phase synthesis, while often more labor-intensive than SPPS for long peptides, remains a valuable method for short peptides and large-scale production. The synthesis of this compound itself is a solution-phase process.

A typical solution-phase synthesis involves the coupling of protected amino acid derivatives in a suitable solvent. For instance, a dipeptide can be formed by coupling a Boc-protected amino acid with an ester-protected N-methyl-D-asparagine using a coupling reagent like DCC or EDC. The synthesis involves a cycle of protection, coupling, deprotection, and purification.

Scalable Synthetic Approaches for N-Methyl-D-Asparagine Precursors

The large-scale synthesis of N-methyl-D-asparagine (this compound) necessitates robust and efficient methods for producing its key precursors. The primary challenges in these syntheses are controlling the selectivity of the N-methylation to prevent di-methylation, preserving the stereochemical integrity at the α-carbon, and employing methodologies that are safe, cost-effective, and amenable to industrial-scale production. Research has led to several viable strategies, primarily revolving around the modification of D-aspartic acid or D-asparagine itself.

Another scalable strategy is the N-alkylation of a protected D-asparagine or D-aspartic acid derivative. To achieve selective mono-methylation, the protection of the α-amino group is a critical prerequisite. google.com Tosylation, the reaction with p-toluenesulfonyl chloride (TsCl), is a well-established protection method. For industrial-scale synthesis of the precursor Tosyl-D-asparagine, production is enhanced through the use of automated, temperature-jacketed reactors that maintain precise temperature control, and continuous flow systems that improve mixing efficiency and achieve high conversion rates in reduced time.

Biocatalysis offers a modern, highly selective alternative for precursor synthesis. The use of imine reductases (IREDs) for the direct reductive coupling of α-ketoesters and amines has been developed into a highly efficient biocatalytic strategy. nih.gov This method provides access to enantiomerically pure N-substituted amino esters with high conversion rates under mild reaction conditions. nih.gov The synthetic utility and scalability of this enzymatic system have been demonstrated through numerous preparative-scale transformations, highlighting its value for producing high-value chiral amines and their derivatives. nih.gov

A unified approach for the N-methylation of the 20 common L-amino acids, which is also applicable to their D-enantiomers, proceeds via intermediate 5-oxazolidinones. researchgate.net In this method, an N-protected amino acid is reacted with formaldehyde (B43269) to form the heterocyclic oxazolidinone ring. Subsequent reductive cleavage of the ring yields the desired N-methylated amino acid. This strategy has been successfully applied to amino acids with reactive side chains, including asparagine, by employing appropriate protecting groups. researchgate.net

Table 1: Comparison of Scalable Synthetic Routes for N-Methyl-D-Asparagine Precursors

| Synthetic Strategy | Starting Material | Key Reagents/Process | Key Precursor Intermediate | Reported Scalability/Yield | Reference |

| Eschweiler-Clarke Reaction | D-Aspartic Acid | Formaldehyde, Formic Acid, Benzyl Protection/Deprotection | N-benzyl-N-methyl-D-aspartate | Kilogram scale; 70% overall yield | researchgate.net |

| Boc Protection & Methylation | D-Aspartic Acid | (Boc)₂O, Formic Acid, Formaldehyde, HCl | N-Boc-D-Aspartic Acid | Industrial suitability noted | google.com |

| Tosyl Protection & Alkylation | D-Asparagine | p-Toluenesulfonyl chloride, Base | Tosyl-D-asparagine | Industrial-scale adaptation with >90% conversion | |

| Biocatalytic Reductive Amination | α-Ketoester | Imine Reductase (IRED), Methylamine | N-methyl amino ester | Preparative scale transformations demonstrated | nih.gov |

| Oxazolidinone Intermediate | N-protected D-Aspartic Acid | Formaldehyde, Reducing Agent (e.g., Et₃SiH) | 5-Oxazolidinone derivative | General method for all common amino acids | researchgate.net |

H N Me D Asn Oh As a Core Building Block in Peptidomimetic Design and Biopolymer Construction

Rational Design Principles for N-Methyl-D-Asparagine-Containing Peptidomimetics

The design of peptidomimetics incorporating H-N-Me-D-Asn-OH is guided by specific principles aimed at overcoming the inherent limitations of natural peptides, such as conformational flexibility and susceptibility to enzymatic degradation. upc.educam.ac.uk The introduction of the N-methyl group and the D-chiral center are rational choices to precisely control the molecule's three-dimensional structure and its stability in biological environments.

A primary goal in peptidomimetic design is to reduce the conformational flexibility of the peptide chain to pre-organize it into its bioactive conformation. rsc.orgnih.gov The incorporation of this compound achieves this through several mechanisms.

Firstly, the N-methyl group on the amide nitrogen eliminates its ability to act as a hydrogen bond donor. This disruption of the typical hydrogen bonding patterns found in secondary structures like α-helices and β-sheets significantly constrains the available conformational space. msu.edumdpi.com Secondly, the steric hindrance introduced by the methyl group influences the rotational barrier of the preceding peptide bond (the ω angle), often increasing the population of the cis-amide bond conformation, which is typically energetically unfavorable in non-proline residues. researchgate.netub.edu The presence of a cis-amide bond can induce specific turn structures, such as β-turns, thereby directing the peptide's fold. ub.edursc.org

Furthermore, the D-configuration of the amino acid forces the peptide backbone into regions of the Ramachandran plot that are not typically occupied by L-amino acids, further restricting conformational freedom and promoting unique secondary structures. ub.edu The combination of N-methylation and D-chirality makes this compound a powerful tool for inducing and stabilizing specific, well-defined conformations. who.int

| Peptide System | Modification | Observed Conformational Effect | Reference |

| Linear Tetrapeptide | N-methylation of residue at position i+1 | Induction of NO-β-turn through intramolecular hydrogen bonding. | rsc.org |

| Cyclic Hexapeptides | Multiple N-methylations | Rigidification of the peptide backbone; reduced rate of H/D exchange for remaining amide protons. | nih.gov |

| Generic Peptide Chain | D-amino acid incorporation | Placement at i+1 position of turns to stabilize βII' turns. | ub.edu |

| Cyclic Pentapeptides | N-methylation | Can facilitate the occurrence of a cis peptide bond, impacting overall backbone conformation. | researchgate.net |

A major obstacle to the therapeutic use of peptides is their rapid degradation by proteases in the body. rsc.orgnih.gov N-methylation of the peptide backbone is a highly effective strategy for increasing resistance to enzymatic proteolysis. researchgate.netcsic.es Proteases recognize and bind to specific peptide sequences in a particular conformation, and the amide bond is their target for cleavage.

The methyl group on the nitrogen atom of this compound provides steric shielding, physically blocking the approach of the protease's catalytic machinery to the adjacent peptide bonds. rsc.org This modification makes the peptide a poor substrate for a wide range of proteases, including trypsin and chymotrypsin, significantly extending its half-life in biological fluids. rsc.orgacs.org Studies have demonstrated that N-methylation can increase peptide half-life by several fold. For instance, multiple N-methylations in a somatostatin (B550006) analogue enhanced its enzymatic stability fivefold. rsc.org This increased stability is crucial for developing peptides with improved bioavailability and prolonged therapeutic action. mdpi.com

| Peptide | Modification | Protease(s) | Result | Reference(s) |

| Pentapeptide | N-methylation of central residue | Elastase | Threefold increase in half-life compared to the non-methylated parent peptide. | rsc.org |

| TA4 and C10:0-A2 | Single N-methyl lysine (B10760008) substitution | Serum proteases | Enhanced stability, with 50-65% of the peptide remaining after 1 hour compared to 20-40% for the parent peptide. | mdpi.com |

| General Peptides | N-methylation | General proteases | N-alkylation provides resistance to proteolytic degradation. | upc.edu |

| Therapeutic Peptides | N-methylation of sensitive residues | Various | Confers resistance to enzymatic degradation. | csic.es |

Influence on Conformational Restriction and Stability

Role in Modulating Peptide Backbone Conformation and Side-Chain Rotameric States

The influence of this compound extends beyond general conformational restriction to specific modulation of the peptide backbone and the orientation of its own side chain. The N-methyl group's effect on the cis/trans equilibrium of the preceding peptide bond is a key modulator of local and global peptide structure. researchgate.net While the trans conformation is highly favored (by ~1000:1) for most non-proline residues, N-methylation can lower the energy difference, making the cis conformation more accessible and sometimes even preferred, leading to sharp turns in the peptide backbone. ub.edu

The D-chiral center dictates the allowed combinations of phi (φ) and psi (ψ) dihedral angles, steering the backbone into specific conformations. nih.gov This, in turn, influences the preferred rotameric states of the asparagine side chain (χ1 and χ2 angles). The side chain of asparagine is conformationally flexible, but in a constrained backbone environment, certain rotamers will be favored to avoid steric clashes with adjacent residues or the backbone itself. pnas.orgpnas.org Molecular dynamics simulations and NMR studies show that side-chain dynamics are correlated with backbone fluctuations. acs.orgnih.govacs.org By fixing the local backbone structure, the incorporation of this compound can effectively select for specific side-chain rotamers, which is critical for orienting the functional carboxamide group for precise molecular interactions.

| Parameter | Influence of this compound Incorporation | Mechanism | Reference(s) |

| Backbone Dihedral Angles (φ, ψ) | Restricted to specific regions of the Ramachandran plot. | The D-configuration favors conformations not typically accessible to L-amino acids. | nih.govub.edu |

| Peptide Bond Isomerization (ω) | Increased population of the cis-amide isomer for the preceding peptide bond. | Steric effects of the N-methyl group lower the energy barrier between trans and cis states. | researchgate.netub.edu |

| Side-Chain Rotameric States (χ1, χ2) | Favors specific rotamer populations. | The constrained backbone conformation limits the allowable side-chain orientations to avoid steric clashes. | pnas.orgpnas.org |

Engineering Peptidomimetic Scaffolds for Selective Molecular Recognition

The ability to create conformationally defined and stable peptides is paramount for engineering scaffolds that can recognize biological targets with high affinity and selectivity. cam.ac.ukchemrxiv.org The incorporation of this compound is a powerful strategy in this endeavor. By locking a peptide into its bioactive conformation, the entropic penalty upon binding to a receptor or enzyme is significantly reduced, which can lead to a substantial increase in binding affinity. upc.edu

Furthermore, the unique topology presented by a scaffold containing an N-methylated D-amino acid can create novel, specific interactions with a target protein that are not possible with natural peptides. It can also be used to eliminate unfavorable interactions. This principle has been used to design highly selective ligands for various receptors. For example, Kessler et al. demonstrated that multiple N-methylations of a cyclic peptide greatly enhanced its activity and selectivity for different receptor subtypes. ub.edu N-methyl-D-aspartic acid (NMDA) itself is a well-known selective agonist for the NMDA receptor, highlighting the power of this specific structure in molecular recognition. wikipedia.orgnih.gov The precise positioning of the asparagine side-chain, governed by the constrained backbone, allows it to engage in critical hydrogen bonding or polar interactions within a binding pocket, while the D-configuration and N-methylation ensure a unique and stable presentation of this pharmacophore. acs.org

Development of N-Methyl-D-Asparagine-Enriched Cyclic Peptides and Peptide Foldamers

The conformational constraints imparted by this compound make it an ideal component for the construction of more complex architectures like cyclic peptides and foldamers.

Cyclic Peptides: Cyclization is a common strategy to improve the metabolic stability, receptor selectivity, and membrane permeability of peptides. nih.govmdpi.com The incorporation of this compound can act as a "turn-inducer," facilitating the cyclization of the peptide chain by pre-organizing it into a conformation amenable to ring closure. ub.edu In cyclic scaffolds, N-methylation is known to be a key feature of many cell-penetrant natural products, as it can mask polar amide groups and rigidify the backbone, favoring conformations that are more permeable across cell membranes. nih.govresearchgate.net

Peptide Foldamers: Foldamers are oligomers made from non-natural building blocks that are designed to fold into specific, stable three-dimensional structures mimicking protein secondary structures like helices and sheets. nih.govrsc.org The predictable conformational preferences induced by residues like this compound are essential for the rational design of these architectures. nih.gov By alternating L- and D-amino acids, or by incorporating N-methylated residues, chemists can create novel helical or sheet-like structures with enhanced stability and unique functionalities. researchgate.netnih.gov this compound, with its dual modification, serves as a powerful building block for programming the folding of these synthetic biopolymers, opening avenues for new materials and therapeutics. rsc.org

| Architecture | Role of N-Methyl-D-Asparagine | Resulting Properties | Reference(s) |

| Cyclic Peptides | Acts as a turn-inducing element, facilitating cyclization. | Enhanced metabolic stability, membrane permeability, and conformational rigidity. | nih.govnih.govresearchgate.net |

| Peptide Foldamers | Serves as a programmable unit to direct folding into non-natural secondary structures. | Creation of stable, well-defined topologies (e.g., novel helices) with high proteolytic resistance. | researchgate.netnih.govrsc.org |

Table of Mentioned Compounds

| Abbreviation / Common Name | Full Chemical Name |

| This compound | N-methyl-D-asparagine |

| NMDA | N-methyl-D-aspartic acid |

| DPDPE | c[D-Pen2, D-Pen5]enkephalin |

| MT-II | Ac-Nle4-c[Asp5,D-Phe7,Lys10]α-MSH(4–10)-NH2 |

| Trypsin | - |

| Chymotrypsin | - |

| Elastase | - |

Mechanistic Investigations of H N Me D Asn Oh Interactions in Biological Systems

Enzymatic Recognition and Substrate Specificity of N-Methyl-D-Asparagine

The enzymatic processing of amino acids and peptides is a highly specific process, governed by the precise molecular architecture of both the enzyme's active site and the substrate. The N-methylation of D-asparagine introduces a significant steric and electronic modification that has profound implications for its recognition and processing by enzymes that typically act on asparagine residues.

Peptidyl Asparaginyl Ligases (PALs) are a class of enzymes that catalyze the formation of a peptide bond at the C-terminus of an asparagine (Asn) residue. thno.org These enzymes, such as Butelase-1 and VyPAL2, are members of the asparaginyl endopeptidase (AEP) family and are renowned for their high efficiency and specificity, making them valuable tools in protein engineering and bioconjugation. thno.orgntu.edu.sg

The catalytic mechanism of PALs involves the cleavage of an Asn-Xaa peptide bond by an active-site cysteine, which forms a covalent acyl-enzyme thioester intermediate. ntu.edu.sg This intermediate is then resolved by the nucleophilic attack of the N-terminal α-amino group of an incoming peptide or other amine-containing molecule, resulting in the formation of a new peptide bond. ntu.edu.sgacs.org

The substrate specificity of PALs is a key determinant of their function. While enzymes like Butelase-1 and VyPAL2 both target asparagine, they exhibit distinct specificities for the surrounding amino acid sequence, an orthogonality that can be exploited for sequential protein modification. thno.orgplantae.org However, the core recognition machinery is centered on the asparagine residue itself. The presence of an N-methyl group on the D-asparagine residue, as in H-N-Me-D-Asn-OH, would fundamentally alter the substrate. The methylation of the backbone nitrogen atom would likely impede or completely block the ligation activity of PALs. This is because the enzymatic reaction relies on the availability of the asparagine backbone for recognition and the subsequent chemical transformations. N-methylation eliminates the hydrogen atom on the amide nitrogen, preventing it from acting as a hydrogen bond donor, and introduces steric hindrance, which can disrupt the precise fit within the enzyme's active site. mdpi.com While researchers have successfully engineered PALs to alter their specificity for adjacent residues, recognition of an N-methylated asparagine has not been reported and would likely require significant redesign of the enzyme's binding pocket. nih.gov

Beyond ligases, various enzymes are involved in the metabolic pathways of asparagine. In plants, for instance, asparagine metabolism is central to nitrogen storage and transport. oup.comoup.com Key enzymes in this pathway include asparaginase, which hydrolyzes the asparagine amide group to yield aspartate and ammonium, and asparagine aminotransferase, which transfers the amino group. oup.comoup.com The introduction of an N-methyl group on D-asparagine would likely render it a poor substrate, if not an inhibitor, for these enzymes, which are specific to the canonical L-asparagine structure.

Conversely, specific enzymes exist that catalyze the N-methylation of amino acids. A notable example is D-aspartate N-methyltransferase (DDNMT), an enzyme that produces N-methyl-D-aspartate (NMDA) from D-aspartate using S-adenosyl-L-methionine as a methyl donor. researchgate.net The existence of this enzyme demonstrates a dedicated biological pathway for the N-methylation of a D-amino acid structurally related to D-asparagine. This suggests that while this compound may evade degradation by standard asparagine metabolic enzymes, its synthesis could be achieved through specific methyltransferases. researchgate.net Understanding the kinetics of such enzymes is crucial for elucidating the potential biological roles of N-methylated amino acids.

| Enzyme | Substrate(s) | Function | Potential Impact of N-Methyl-D-Asparagine |

| Peptidyl Asparaginyl Ligase (PAL) | Peptides with C-terminal Asparagine | Catalyzes peptide bond formation (ligation). thno.orgntu.edu.sg | Likely to be a poor substrate or inhibitor due to steric hindrance and altered electronics at the methylated nitrogen, preventing proper recognition and catalysis. |

| Asparaginase | L-Asparagine | Hydrolyzes asparagine to aspartic acid and ammonia. oup.com | Unlikely to be a substrate due to both the D-stereochemistry and the N-methylation, which block recognition by an enzyme specific for L-asparagine. |

| Asparagine Aminotransferase | L-Asparagine, various amino acceptors | Transfers the amino group from asparagine. oup.com | Not expected to be recognized as a substrate due to the D-configuration and N-methylation. |

| D-Aspartate N-methyltransferase | D-Aspartate, S-adenosyl-L-methionine | Catalyzes the N-methylation of D-aspartate to form NMDA. researchgate.net | This enzyme acts on a closely related molecule. It is conceivable that a similar enzyme could synthesize this compound, or that DDNMT itself might have some promiscuous activity towards D-Asn, though this is speculative. |

| N-Methyl-D-Aspartate Receptor | L-Glutamate, Glycine (B1666218)/D-Serine, NMDA (agonist) | Ligand-gated ion channel mediating excitatory neurotransmission. mdpi.comwikipedia.org | As an analog of the potent agonist NMDA, N-Methyl-D-Asparagine could potentially act as a ligand, modulating receptor activity. The difference in the side chain (amide vs. carboxylate) would be a key determinant of binding affinity and efficacy. |

Characterization of Interactions with Peptidyl Asparaginyl Ligases (PALs)

Contribution of N-Methyl-D-Asparagine to Ligand-Receptor Interactions (within complex molecules)

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. wikipedia.orgwikipedia.org It is a heterotetrameric complex that requires the binding of both glutamate and a co-agonist (glycine or D-serine) to become fully active. mdpi.comwikipedia.org The receptor is named for its specific and potent agonist, N-methyl-D-aspartate (NMDA), an analog of the subject compound, this compound. The primary difference lies in the side chain: NMDA has a carboxylate group, whereas N-Methyl-D-Asparagine has a carboxamide group. This structural similarity suggests that N-Methyl-D-Asparagine could function as a ligand at the NMDA receptor, and its study can be informed by the extensive research on NMDA receptor pharmacology.

The binding affinity of ligands to the NMDA receptor is typically quantified by measuring their inhibition constant (Kᵢ) in radioligand binding assays. acs.orgnih.gov These studies reveal that the receptor's binding pocket is highly selective. For instance, competitive antagonists are designed to bind to the same site as glutamate but without activating the channel. researchgate.net The affinity of these molecules can vary by orders of magnitude based on small structural changes. acs.org

A study involving a series of structurally diverse compounds at the phencyclidine (PCP) binding site within the NMDA receptor channel used Kᵢ values to develop a three-dimensional quantitative structure-activity relationship (3D-QSAR) model. acs.org This highlights the importance of quantitative data in understanding ligand-receptor interactions and in designing new drugs. Similarly, positron emission tomography (PET) ligands like [¹¹C]GMOM have been developed to quantify NMDA receptor density in the human brain, with their binding affinity (K_d) being a crucial parameter for their utility. nih.govcore.ac.uk For this compound, its binding affinity at the NMDA receptor would depend on how the substitution of NMDA's side-chain carboxylate with an amide affects interactions with key residues in the binding site. Hydrogen bonding plays a critical role in ligand interaction with the NMDA receptor channel, and the amide group of N-Methyl-D-Asparagine offers different hydrogen bonding capabilities (both donor and acceptor) compared to the carboxylate group (acceptor only) of NMDA. acs.org

| Ligand | Receptor/Site | Binding Affinity (Kᵢ or K_d) | Reference |

| [¹¹C]GMOM | NMDA Receptor | K_d = 5.2 ± 0.3 nM | nih.gov |

| [¹¹C]CNS5161 | NMDA Receptor | K_d = 1.9 ± 0.3 nM | nih.gov |

| [¹⁸F]GE-179 | NMDA Receptor | K_d = 2.4 nM | nih.gov |

| [¹²³I]CNS1261 | NMDA Receptor | K_d = 4.2 ± 0.4 nM | nih.gov |

| Various Uncompetitive Antagonists | NMDA Receptor (PCP Site) | Kᵢ values used for 3D-QSAR | acs.org |

Molecular recognition at the NMDA receptor is exquisitely sensitive to stereochemistry. The receptor requires D-serine or glycine as a co-agonist at the GluN1 subunit, while L-glutamate binds to the GluN2 subunit. fsu.edupnas.org The agonist activity of N-methyl-D-aspartic acid itself is dependent on the D-configuration of the alpha-carbon. wikipedia.org This stereospecificity arises from the chiral environment of the ligand-binding domain, which is formed by a precise arrangement of amino acid residues.

Modeling studies of the GluN1 ligand-binding domain show that the site is smaller than that of other glutamate receptors, a feature that helps confer specificity for smaller ligands like glycine and D-serine. fsu.edu A key residue, W731, reduces the size of the binding pocket. fsu.edu For agonists to be effective, they must induce a specific conformational change—a closure of the ligand-binding domain "clamshell"—which triggers the opening of the ion channel. plos.org Partial agonists induce an incomplete or less stable closure, leading to sub-maximal receptor activation. plos.org

Quantitative Analysis of Binding Affinity and Specificity

Structural Characterization of N-Methyl-D-Asparagine-Containing Bioconjugates with Macromolecular Targets

Bioconjugation is the chemical linkage of two molecules, at least one of which is a biomolecule, such as a protein or peptide. thermofisher.com This process is used to create novel therapeutic agents, imaging probes, and research tools. While no specific bioconjugates containing this compound are prominently described in the literature, we can infer the principles of their structural characterization from related work.

The creation of a bioconjugate with N-Methyl-D-Asparagine would involve linking it to a macromolecule, such as an antibody or polymer. Chemical conjugation strategies typically target reactive functional groups like primary amines (e.g., on lysine (B10760008) residues) or sulfhydryls (on cysteines). thermofisher.comrsc.org The N-Methyl-D-Asparagine molecule possesses a secondary amine and a carboxylic acid, which could be used as handles for conjugation, although reactions involving secondary amines are often less efficient than those with primary amines. Enzymatic methods using PALs are unlikely to be effective for incorporating an N-methylated asparagine residue for the reasons discussed previously.

Advanced Analytical Techniques for Characterization of H N Me D Asn Oh and Its Bio Conjugates

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the detailed structural elucidation and confirmation of H-N-Me-D-Asn-OH.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the precise structural assignment of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to confirm the covalent structure by mapping the chemical environment of each proton and carbon atom.

In a typical ¹H NMR spectrum of this compound, specific resonances corresponding to the N-methyl group, the α-proton, the β-protons, and the amide protons of the asparagine side chain can be identified. The chemical shifts of these protons are influenced by their local electronic environment, and the coupling patterns (multiplicity) reveal information about adjacent protons. For instance, the N-methyl group will typically appear as a singlet, while the α-proton will be a multiplet due to coupling with the β-protons.

¹³C NMR spectroscopy provides complementary information by identifying the chemical shifts of all carbon atoms within the molecule, including the carbonyl carbon, the α-carbon, the β-carbon, the N-methyl carbon, and the side-chain amide carbon.

For unambiguous assignment, especially in complex bioconjugates, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. researchgate.net A COSY spectrum reveals proton-proton coupling networks, helping to trace the connectivity through the carbon backbone. An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the position of the N-methyl group and the connectivity of the entire molecule. researchgate.net The use of 3D structures from prediction models like AlphaFold can further aid in the chemical shift assignment process. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: Exact chemical shifts are dependent on the solvent and experimental conditions.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-CH | ~3.9 - 4.2 | ~52 - 55 |

| β-CH₂ | ~2.7 - 2.9 | ~36 - 39 |

| N-CH₃ | ~2.5 - 2.7 | ~30 - 33 |

| C=O (amide) | - | ~174 - 177 |

| C=O (acid) | - | ~172 - 175 |

| NH₂ (side chain) | ~7.0 - 7.5 (broad) | - |

| OH (acid) | ~10 - 12 (broad) | - |

High-accuracy mass spectrometry (MS) is a cornerstone technique for confirming the molecular weight and elemental composition of this compound, as well as for assessing its purity. biosyn.com Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used, often coupled with high-resolution mass analyzers such as Time-of-Flight (TOF) or Orbitrap. researchgate.netlcms.cz

For this compound, high-resolution MS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which can be used to confirm its elemental formula (C₅H₁₀N₂O₃). nih.gov The measured mass is typically expected to be within a few parts per million (ppm) of the theoretical calculated mass, providing strong evidence for the compound's identity. lcms.cz

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.govresearchgate.net The fragmentation pattern is characteristic of the molecule's structure. For N-methylated amino acids, common fragmentation pathways include the loss of water and carbon monoxide to form an immonium ion. nih.gov This fragmentation data provides an additional layer of structural confirmation. In the context of bioconjugates, MS is crucial for determining the drug-to-antibody ratio (DAR) and confirming the site of conjugation. abzena.com

Table 2: High-Accuracy Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₁₀N₂O₃ |

| Theoretical Monoisotopic Mass | 146.0691 u |

| Ionization Mode | ESI-MS (Positive) |

| Observed Ion | [M+H]⁺ |

| Measured m/z | ~147.0764 |

| Characteristic MS/MS Fragments | Immonium ion, loss of H₂O, loss of CO |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Chromatographic Separation and Purity Profiling

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of this compound. cellmosaic.com Reversed-phase HPLC (RP-HPLC) is a common method, where separation is based on the hydrophobicity of the analytes. hplc.eu For polar compounds like amino acids and their derivatives, derivatization is often employed to enhance retention on the reversed-phase column and to add a UV-active or fluorescent tag for sensitive detection. lcms.czmyfoodresearch.comshimadzu.com.sg Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethylchloroformate (FMOC). lcms.cz

A typical RP-HPLC method for this compound would utilize a C18 column with a gradient elution system, often involving a mixture of an aqueous buffer (e.g., with trifluoroacetic acid) and an organic solvent like acetonitrile. lcms.czhplc.eu The purity of the compound is determined by integrating the peak area of the main component relative to the total area of all detected peaks. For bioconjugates, specialized HPLC methods such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC) may be used to assess homogeneity and the extent of conjugation.

Table 3: Representative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (or fluorescence after derivatization) |

| Expected Retention Time | Dependent on exact conditions and derivatization |

Since this compound is a specific stereoisomer (the D-enantiomer), it is crucial to determine its enantiomeric purity and to quantify any presence of the corresponding L-enantiomer. Chiral chromatography is the definitive method for this analysis. wikipedia.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. wikipedia.org

Common CSPs for amino acid separations are based on cyclodextrins, polysaccharides (like cellulose (B213188) or amylose), or Pirkle-type phases. wikipedia.orgsigmaaldrich.com The separation can be performed on the underivatized amino acid or after derivatization to enhance interaction with the CSP and improve detection. The enantiomeric excess (e.e.) is calculated from the peak areas of the D- and L-enantiomers in the chromatogram. For many applications, an enantiomeric excess of >98% is required.

Table 4: Chiral HPLC Method for Enantiomeric Purity of this compound

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Crown ether-based or polysaccharide-based) |

| Mobile Phase | Isocratic mixture of organic solvent (e.g., Methanol, Ethanol) and aqueous buffer |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV or Fluorescence (often after derivatization) |

| Expected Result | Baseline separation of D- and L-enantiomers |

Optimized High-Performance Liquid Chromatography (HPLC) Methodologies

Micro-Scale Analytical Methods for Complex Biological Matrices

When this compound is part of a bioconjugate or is being studied in a biological system, its analysis within complex matrices like plasma, cell lysates, or tissue homogenates requires highly sensitive and selective micro-scale methods. researchgate.net The inherent complexity and low concentrations of the analyte in such samples present significant analytical challenges. nih.govaimspress.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological fluids. researchgate.netnih.gov This approach combines the superior separation power of HPLC or UHPLC with the high sensitivity and selectivity of MS/MS detection, often using multiple reaction monitoring (MRM) mode. researchgate.net Sample preparation is a critical step and typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analyte. The use of a stable isotope-labeled internal standard is crucial for accurate quantification. mdpi.com

For bioconjugates in biological matrices, a combination of ligand-binding assays (LBAs) and LC-MS methods are often employed to characterize the pharmacokinetics and metabolism. nih.gov These methods can distinguish between the total bioconjugate, conjugated payload, and free payload, providing a comprehensive understanding of the bioconjugate's fate in a biological system.

Computational and Theoretical Investigations of N Methyl D Asparagine Systems

Molecular Dynamics Simulations of N-Methyl-D-Asparagine Residues in Peptides and Proteins

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For peptides incorporating an N-Methyl-D-Asparagine residue, MD simulations provide critical insights into how this modification influences the peptide's structural dynamics and its interactions with its environment, such as water or a protein receptor. nih.govrsc.org

The primary effect of N-methylation is the removal of the amide proton, which eliminates its ability to act as a hydrogen bond donor. This seemingly small change can have significant consequences for the peptide's secondary structure. MD simulations are used to track the conformational behavior of the peptide backbone, often revealing a shift in the accessible Ramachandran (φ, ψ) angles for the N-methylated residue and the preceding residue. rsc.orgresearchgate.net These simulations can quantify the stability of secondary structures like β-turns or helices, which are often critical for biological activity. For instance, simulations of two-residue peptides capped with acetyl and N-methyl groups serve as minimal systems to study the propensity to form β-turns. nih.gov

In a typical MD simulation study of a peptide containing N-Methyl-D-Asparagine, the system is placed in a simulated box of water molecules, and the forces on every atom are calculated using a force field (e.g., AMBER, CHARMM). nih.govjst.go.jp The simulation then proceeds for a set amount of time (nanoseconds to microseconds), tracking the trajectory of all atoms. Analysis of these trajectories can reveal key dynamic properties.

Illustrative Data from a Hypothetical MD Simulation:

The following interactive table shows the kind of data that would be generated from an MD simulation to compare a native peptide with one containing an N-Methyl-D-Asparagine residue. The Root Mean Square Deviation (RMSD) measures the average deviation of the peptide's backbone atoms from a reference structure, indicating conformational stability. A lower, stable RMSD suggests less fluctuation and a more rigid structure.

| Peptide Sequence | Simulation Time (ns) | Average RMSD (Å) | Predominant Secondary Structure |

| Ac-Ala-D-Asn-Ala-Nme | 500 | 2.1 ± 0.4 | Flexible Coil |

| Ac-Ala-N-Me-D-Asn-Ala-Nme | 500 | 1.5 ± 0.2 | Stable β-turn |

This table is illustrative and designed to show the type of results obtained from MD simulations.

Enhanced sampling techniques, such as Gaussian accelerated molecular dynamics (GaMD) or replica-exchange molecular dynamics (REMD), are often employed to overcome the high energy barriers between different peptide conformations, allowing for a more thorough exploration of the conformational space in a computationally feasible timeframe. biorxiv.orgplos.orgpnas.org These methods are particularly useful for studying the effect of N-methylation on the free energy landscape and predicting properties like membrane permeability. plos.org

Quantum Chemical Calculations for N-Methyl-D-Asparagine Reactivity and Conformational Stability

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly detailed view of the electronic structure of a molecule. These methods, such as Density Functional Theory (DFT), are used to investigate the intrinsic properties of N-Methyl-D-Asparagine, including its reactivity and the energetic favorability of different conformations. researchgate.netnih.gov

A key application of QC is to understand how N-methylation alters the electronic properties of the peptide backbone. Calculations can determine atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netrsc.orgrsc.org Studies on N-methylated amino acid analogues have shown that N-methylation typically leads to a less negative charge on the amide nitrogen and oxygen atoms and decreases the HOMO-LUMO energy gap. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity. researchgate.net

Illustrative Data from a Hypothetical DFT Study:

This table presents representative data comparing the calculated properties of a standard D-Asparagine dipeptide model with its N-methylated counterpart.

| Property | Ac-D-Asn-NMe | Ac-N-Me-D-Asn-NMe | Implication of N-Methylation |

| HOMO-LUMO Gap (eV) | 7.5 | 7.2 | Increased chemical reactivity. nih.gov |

| Dipole Moment (Debye) | 3.1 | 4.5 | Increased polarity. nih.gov |

| cis/trans Isomerization Barrier (kcal/mol) | 20.1 | 15.3 | Higher probability of cis conformation. nih.gov |

| Solvation Free Energy (ΔGsolv, kcal/mol) | -8.5 | -9.8 | Increased aqueous solubility. nih.gov |

This table is illustrative. Values are based on general findings for N-methylated amino acids reported in the literature. researchgate.netnih.govrsc.org

These calculations are fundamental for parameterizing the force fields used in the larger-scale molecular dynamics simulations, ensuring that the classical models accurately reflect the underlying quantum mechanical behavior of the N-methylated residue. jst.go.jp

Molecular Docking and Homology Modeling of Peptidomimetics Incorporating N-Methyl-D-Asparagine

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability or receptor affinity. nih.govresearchgate.net Incorporating N-Methyl-D-Asparagine is a common strategy in peptidomimetic design. mdpi.com Molecular docking and homology modeling are computational techniques used to predict how these peptidomimetics will bind to their biological targets, typically proteins.

Molecular docking simulations predict the preferred orientation of a ligand (the peptidomimetic) when bound to a receptor to form a stable complex. uni-regensburg.denih.gov The process involves placing the peptidomimetic in the binding site of a target protein and using a scoring function to estimate the binding affinity, often reported as a binding energy or docking score. A more negative score typically indicates a more favorable binding interaction. These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the complex. nih.gov

If the 3D structure of the target protein is unknown, a homology model can be built first. This technique uses the known experimental structure of a related (homologous) protein as a template to model the target protein's structure. nih.gov

For a peptidomimetic containing N-Methyl-D-Asparagine, docking studies can assess how the methyl group influences binding. The methyl group might fit into a hydrophobic pocket in the receptor, increasing affinity. Conversely, its presence might create a steric clash, preventing optimal binding. The loss of the amide hydrogen bond donor capability can also be critical, and docking can predict whether this interaction was essential for binding in the parent peptide. nih.gov

Illustrative Data from a Hypothetical Docking Study:

This table illustrates potential results from a docking study comparing a native peptide with a peptidomimetic containing N-Methyl-D-Asparagine against a hypothetical protein target.

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds to Backbone |

| Native Peptide | -8.2 | Tyr54, Asp90, Arg112 | 3 |

| N-Me-D-Asn Peptidomimetic | -9.5 | Tyr54, Asp90, Phe108, Arg112 | 2 |

This table is illustrative. It demonstrates how N-methylation can alter binding affinity and interactions. The improved score suggests the methyl group forms favorable hydrophobic contact with Phe108, compensating for the lost hydrogen bond.

Prediction of Conformational Preferences and Free Energy Landscapes

The biological function of a peptide is intrinsically linked to its three-dimensional structure. A peptide in solution does not exist as a single static structure but rather as an ensemble of interconverting conformations. A free energy landscape is a map that represents the relative free energy of all these possible conformations. nih.govnih.gov The valleys or basins on this landscape correspond to stable or metastable conformational states, while the hills represent the energy barriers that must be overcome to transition between them.

For peptides containing N-Methyl-D-Asparagine, predicting the free energy landscape is crucial for understanding how the modification impacts conformational preferences. As noted, N-methylation restricts the available Ramachandran space and lowers the barrier to cis-trans isomerization, which can significantly reshape the energy landscape compared to a non-methylated peptide. rsc.orgjst.go.jp

Advanced MD simulation techniques like metadynamics or umbrella sampling are used to construct these landscapes. nih.gov These methods enhance the sampling of high-energy states, allowing the simulation to escape deep energy wells and explore the entire conformational space more efficiently. The resulting trajectory can then be used to calculate the potential of mean force (PMF) along specific reaction coordinates (e.g., backbone dihedral angles or the distance between two atoms), yielding a free energy profile. nih.gov

Analysis of the free energy landscape can reveal:

The most stable conformation (the global minimum).

The relative populations of different conformations (e.g., extended vs. folded states). nih.gov

The pathways and energetic costs of conformational changes.

How the solvent environment influences conformational stability. plos.org

For an N-Methyl-D-Asparagine-containing peptide, the landscape might show a stabilization of specific β-turn types or a higher population of cis-amide bond conformers, providing a rational basis for its observed biological activity or physical properties. rsc.orgnih.gov

Future Directions and Emerging Research Avenues for H N Me D Asn Oh

Integration into Novel Chemical Biology Probes and Tools

Chemical probes are small molecules designed to interact with a specific protein target within a cell, enabling the study of that protein's function in a time- and dose-dependent manner. elifesciences.orgtandfonline.com The development of high-quality probes is critical, requiring molecules to be potent, selective, and stable. elifesciences.orgtandfonline.com The incorporation of H-N-Me-D-Asn-OH into peptide-based probes represents a promising strategy to enhance their utility and overcome common limitations.

The N-methylation of the peptide backbone is known to increase resistance to degradation by proteases. enamine.netnih.gov This enhanced stability is a highly desirable feature for chemical probes, as it can prolong their operational lifetime within cellular or in vivo environments, allowing for more robust and extended experimental observations. Furthermore, the D-amino acid configuration of this compound makes peptides containing it resistant to degradation by proteases, which typically act only on L-amino acid substrates. oup.com

The development of inducible probes, which are activated in situ by a specific stimulus, is an expanding area of chemical biology. acs.org The unique steric and electronic properties of this compound could be leveraged in the design of novel caging or masking strategies for probe warheads or recognition elements, allowing for precise spatiotemporal control over their activity. acs.org

Future research could focus on synthesizing fluorescently labeled or biotinylated peptides containing this compound to serve as probes for various biological targets. Such tools, including advanced chimeric molecules like PROTACs (Proteolysis Targeting Chimeras), could be used for target engagement studies, monitoring protein dynamics, or facilitating the targeted degradation of proteins of interest. acs.org

Table 1: Potential Contributions of this compound to Chemical Probe Development

| Feature of this compound | Advantage in Chemical Probes | Research Opportunity |

| N-Methylation | Increased resistance to proteolytic degradation. enamine.netnih.gov | Design of long-lasting probes for in vivo imaging and functional studies. |

| Modulates peptide conformation and membrane permeability. nih.gov | Creation of cell-penetrating probes to access intracellular targets. | |

| D-Amino Acid Configuration | Complete resistance to standard proteases. oup.comnih.gov | Development of highly stable probes for complex biological milieu. |

| Unique Side Chain | Specific hydrogen bonding capabilities via the asparagine moiety. | Engineering probes with high selectivity and affinity for their intended biological target. |

Potential Applications in Advanced Materials Science

The field of advanced materials science increasingly draws inspiration from biology to create novel materials with tailored properties. tugraz.atoatext.com Amino acids and peptides are versatile building blocks for the bottom-up fabrication of functional nanomaterials. The incorporation of modified residues like this compound can introduce specific functionalities and structural characteristics.

One emerging area is the development of peptide-based biomaterials for tissue engineering and drug delivery. The self-assembly of peptides into well-defined nanostructures, such as hydrogels, nanotubes, or nanofibers, is dictated by the sequence of amino acids. Introducing this compound could precisely control these self-assembly processes by altering the hydrogen-bonding networks and steric interactions that govern supramolecular structure. The inherent resistance of the D-amino acid backbone to enzymatic degradation would also enhance the biostability of these materials. nih.gov

Another avenue involves the functionalization of inorganic surfaces. Researchers have successfully modified materials like graphene oxide with amino acids to create nanosheets with enhanced adsorption properties for environmental remediation. cnr.it this compound could be covalently linked to material surfaces to create biocompatible coatings or to introduce specific recognition sites, potentially for use in biosensors or diagnostic devices. The N-methyl group could alter the hydrophobicity and interaction profile of the surface in predictable ways.

Table 2: Emerging Applications of this compound in Materials Science

| Application Area | Role of this compound | Potential Impact |

| Self-Assembling Peptides | Modulates intermolecular forces to control the formation of nanostructures. | Creation of stable, biocompatible hydrogels for 3D cell culture and regenerative medicine. |

| Surface Functionalization | Provides a unique chemical handle to modify the properties of materials like graphene or gold nanoparticles. cnr.it | Development of advanced biosensors with improved selectivity and stability. |

| Biocompatible Coatings | Forms a stable, proteolytically resistant layer on medical implants. nih.gov | Reduction of foreign body response and improved integration of implants. |

Innovative Strategies for Protein and Peptide Engineering

The engineering of peptides and proteins with improved therapeutic properties is a central goal of medicinal chemistry. mdpi.com N-methylation is a well-established strategy to enhance the drug-like characteristics of peptides, inspired by naturally occurring N-methylated peptide drugs like cyclosporine. enamine.netresearchgate.net this compound serves as a valuable building block in this endeavor, offering a combination of stability and conformational control.

The primary benefits of incorporating N-methylated amino acids are enhanced enzymatic stability and improved oral bioavailability. researchgate.netpeptide.com The methyl group on the backbone amide nitrogen sterically hinders the approach of proteases, while the D-configuration provides an additional, powerful layer of resistance to degradation. nih.govnih.gov Furthermore, N-methylation can increase the lipophilicity of a peptide and reduce the number of hydrogen bond donors, which can improve its ability to cross cell membranes. scielo.org.mx

However, the inclusion of N-methylated residues presents a synthetic challenge. The steric bulk of the N-methyl group makes peptide bond formation difficult during solid-phase peptide synthesis (SPPS). peptide.comscielo.org.mx Overcoming this requires specialized coupling reagents, such as HATU, and optimized reaction conditions. peptide.com

An important research application is in the development of inhibitors for protein aggregation, such as the amyloid-beta (Aβ) peptides implicated in Alzheimer's disease. Peptides containing N-methyl amino acids have been shown to effectively inhibit the fibrillogenesis of Aβ. scielo.org.mx The ability of this compound to disrupt the beta-sheet structures that drive aggregation makes it a candidate for designing novel therapeutic agents.

Table 3: Impact of this compound on Peptide Properties

| Property | Effect of N-Methylation | Effect of D-Configuration | Combined Impact |

| Proteolytic Stability | Increased due to steric hindrance. peptide.comnih.gov | High resistance to enzymatic cleavage. nih.gov | Exceptionally high stability in biological systems. |

| Conformation | Restricts backbone flexibility, can induce specific secondary structures (e.g., β-turns). researchgate.net | Can alter or stabilize peptide secondary structure. | Precise control over peptide folding and 3D structure. |

| Membrane Permeability | Generally increased by reducing hydrogen bond donors. nih.govscielo.org.mx | Can influence lipid interactions. | Potential for improved cell penetration and oral bioavailability. |

| Synthesis | Steric hindrance complicates peptide coupling. peptide.comscielo.org.mx | Requires enantiomerically pure starting materials. nih.gov | Requires specialized synthetic protocols and reagents (e.g., HATU). peptide.com |

Interdisciplinary Research Paradigms and Collaborations

The full potential of a specialized chemical entity like this compound can only be realized through extensive interdisciplinary collaboration. The journey from a synthetic concept to a functional tool or therapeutic requires a convergence of expertise from multiple scientific domains.

This collaborative framework would involve:

Synthetic Organic Chemists: To develop efficient, scalable, and stereochemically pure methods for producing this compound and its protected derivatives suitable for peptide synthesis. google.com

Peptide Chemists: To optimize protocols for incorporating this sterically hindered amino acid into peptide sequences and to synthesize libraries of modified peptides for screening. researchgate.netpeptide.com

Structural Biologists: To use techniques like NMR spectroscopy and X-ray crystallography to determine the precise conformational effects of this compound on peptide structure.

Computational Chemists: To model the conformational landscape of peptides containing the modification, predicting their structure and guiding the design of new molecules.

Pharmacologists and Cell Biologists: To test the biological activity, stability, and permeability of the engineered peptides in cellular and animal models. oup.com

Materials Scientists: To explore the integration of these peptides into novel materials and characterize their physical and chemical properties. cnr.it

Successful precedents for such collaborations exist, for example, between academic researchers and pharmaceutical companies to diversify amino acids for therapeutic discovery. acs.org The complex challenges and diverse opportunities presented by this compound make it an ideal nexus for fostering such synergistic research partnerships, accelerating the translation of basic chemical innovation into practical applications.

Q & A

Q. How can researchers leverage public databases to contextualize findings on this compound within broader biochemical literature?

- Answer :

- Database mining : Query UniProt or PDB for homologous peptides with methylated residues to identify functional motifs .

- Meta-analysis : Use PRISMA guidelines to systematically review studies on N-methylation’s impact on peptide bioactivity .

- Network modeling : Construct interaction maps in Cytoscape to visualize methylation’s role in proteostasis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.